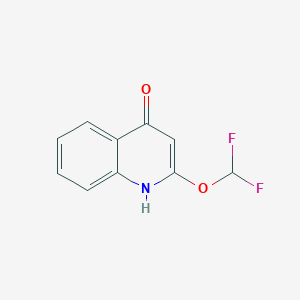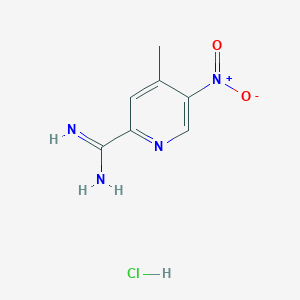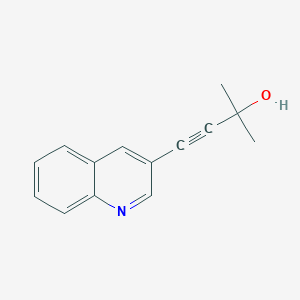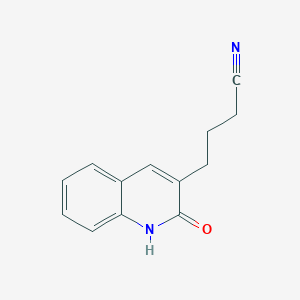
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a dihydroisoquinoline structure, making it a versatile scaffold for the development of novel biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with pyrrolidine in the presence of a suitable base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For instance, derivatives of this compound have shown high affinity for κ-opioid receptors, making them potential candidates for pain management .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Isoquinoline: Lacks the pyrrolidine ring but shares the isoquinoline core structure.
Pyrrolidinone: Contains a lactam ring, differing in the presence of a carbonyl group.
Uniqueness
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to its combined structural features of pyrrolidine and dihydroisoquinoline. This duality provides enhanced binding properties and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
921213-09-4 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H18N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6H,3-4,7-11H2 |
Clave InChI |
OSXRJSLOJCQVDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=NCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)




![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)

